molecular formula C10H8INO2S2 B5013546 N-(3-iodophenyl)thiophene-2-sulfonamide

N-(3-iodophenyl)thiophene-2-sulfonamide

Cat. No.: B5013546
M. Wt: 365.2 g/mol
InChI Key: VGMGLSUAYKUFHQ-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the iodine atom in the phenyl ring and the sulfonamide group attached to the thiophene ring makes this compound unique and potentially useful in various scientific research applications .

Mechanism of Action

Mode of Action

This compound acts as a potent inhibitor of the carbonic anhydrase isoenzymes. Instead, it interacts out of the catalytic active site, leading to a change in the enzyme’s conformation and subsequently reducing its activity . The sulfonamide and thiophene moieties of the compound play a significant role in the inhibition of the enzymes .

Biochemical Pathways

The inhibition of carbonic anhydrase enzymes disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a critical reaction in many biological processes. This disruption can affect various biochemical pathways, particularly those involved in maintaining pH balance and transporting carbon dioxide/bicarbonate .

Result of Action

The primary result of N-(3-iodophenyl)thiophene-2-sulfonamide’s action is the inhibition of carbonic anhydrase isoenzymes. This inhibition can lead to a decrease in the production of bicarbonate and protons, potentially affecting pH balance and various physiological processes .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with N-(3-iodophenyl)-2-thiophenesulfonamide would depend on its specific properties. It’s always important to handle chemical compounds with appropriate safety precautions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)thiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-iodophenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-iodophenyl)thiophene-2-sulfonamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-iodophenyl)thiophene-2-sulfonamide
  • N-(3-bromophenyl)thiophene-2-sulfonamide
  • N-(3-chlorophenyl)thiophene-2-sulfonamide

Uniqueness

N-(3-iodophenyl)thiophene-2-sulfonamide is unique due to the presence of the iodine atom, which can enhance its biological activity and binding affinity to molecular targets. The iodine atom also provides opportunities for further functionalization through substitution reactions .

Properties

IUPAC Name

N-(3-iodophenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2S2/c11-8-3-1-4-9(7-8)12-16(13,14)10-5-2-6-15-10/h1-7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMGLSUAYKUFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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